
1-(2-Amino-5-chloro-4-fluorophenyl)-2-chloroethanone
Numéro de catalogue B8594751
Poids moléculaire: 222.04 g/mol
Clé InChI: KBKRCWHRPSRVLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07259183B2
Procedure details


382 mg (1.72 mmol) of 1-(2-amino-5-chloro-4-fluoro-phenyl)-2-chloro-ethanone as a 3:1 mixture of regioisomers were dissolved in 9.5 ml 90% aqueous dioxane and 72 mg (1.89 mmol) of sodium borohydride were added in portions. The reaction mixture was heated to reflux for 1 h, additional 72 mg (1.89 mmol) of sodium borohydride were added and the reaction mixture was heated to reflux over night. The solvent was evaporated, the residue dissolved in DCM. The organic layer was washed once with 1N aqueous HCl solution, once with saturated aqueous NaHCO3 solution and once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (25 g silica gel; heptane/DCM 4:1) to yield 153 mg (52%) 5-chloro-6-fluoro-1H-indole as light yellow crystals as a 3:1 mixture of regioisomers (predominantly the wanted one). 1H NMR (CDCl3, 300 MHz): δ 8.16 (br, 1H), 7.62 (d, 1H), 7.20 (s, 1H), 7.13 (d, 1H), 6.50 (s, 1H).
Quantity
382 mg
Type
reactant
Reaction Step One




Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([Cl:9])=[CH:4][C:3]=1[C:10](=O)[CH2:11]Cl.[BH4-].[Na+]>O1CCOCC1>[Cl:9][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[F:8])[NH:1][CH:11]=[CH:10]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
382 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)Cl)C(CCl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
72 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
72 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed once with 1N aqueous HCl solution, once with saturated aqueous NaHCO3 solution and once with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (25 g silica gel; heptane/DCM 4:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=CNC2=CC1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 153 mg | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
